Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate
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Overview
Description
Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme . This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of the nerve impulse.
Biochemical Pathways
The compound affects the cholinergic pathway . By inhibiting Acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the transmission of nerve impulses in the cholinergic pathway, which plays a crucial role in memory and learning.
Result of Action
The result of the compound’s action is an enhancement of cholinergic transmission . This could potentially lead to improved memory and learning, given the role of the cholinergic pathway in these cognitive functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((1-benzylpiperidin-4-yl)methyl)carbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of the carbamate salt. The reaction conditions include:
Temperature: 25-35°C for the initial reaction, cooling to 5-15°C for subsequent steps.
Solvent: Dichloromethane is commonly used.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various pharmaceuticals and other organic compounds.
Biology: Studied for its potential biological activities, including interactions with monoamine receptors and serotonin receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases and disorders associated with monoamine receptors.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-one: A precursor in the synthesis of methyl ((1-benzylpiperidin-4-yl)methyl)carbamate.
Piperidine derivatives: Other compounds in this class that share similar structural features and biological activities.
Uniqueness
Properties
IUPAC Name |
methyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-15(18)16-11-13-7-9-17(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNJIGQYLBIULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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